

Comparing immunogenicity of NP 147-155 peptide vs. whole nucleoprotein immunization

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Influenza NP (147-155) (TFA)*

Cat. No.: *B12423960*

[Get Quote](#)

Immunogenicity Showdown: NP 147-155 Peptide vs. Whole Nucleoprotein Immunization

For researchers in vaccine development and immunology, the choice between using a specific peptide epitope or the entire protein as an immunogen is a critical decision that can significantly impact the resulting immune response. This guide provides a comparative analysis of the immunogenicity of the influenza A virus nucleoprotein (NP)-derived peptide NP 147-155 versus the whole NP protein. This comparison is supported by experimental data on T-cell activation and cytotoxic T-lymphocyte (CTL) responses, detailed experimental protocols, and visualizations of the underlying immunological pathways.

Data Presentation: A Comparative Analysis of Immune Responses

The immunogenicity of NP 147-155 peptide and whole NP has been evaluated in various studies, often employing different delivery systems and adjuvants. The following tables summarize key quantitative data from studies using vaccinia virus vectors and recombinant proteins to highlight the differences in CTL activity and T-cell responses.

Table 1: Cytotoxic T-Lymphocyte (CTL) Response Comparison

Immunogen	Delivery System	Mouse Strain	Assay	Result	Reference
ESNP(147-155) (minigene)	Vaccinia Virus	BALB/c (H-2d)	Primary Pulmonary CTL Response	Greater than full-length NP-VAC	[1]
Full-length NP	Vaccinia Virus	BALB/c (H-2d)	Primary Pulmonary CTL Response	Lower than minigene NP- VAC	[1]
rNP (90 µg)	Recombinant Protein	BALB/c	In vivo Cytotoxicity Assay	17% specific lysis of NP 147-155 pulsed targets	[2][3]
RVJ1175NP (recombinant vaccinia)	Vaccinia Virus	BALB/c	In vivo Cytotoxicity Assay	45% specific lysis of NP 147-155 pulsed targets	[2][3]
PBS Control	-	BALB/c	In vivo Cytotoxicity Assay	8% specific lysis of NP 147-155 pulsed targets	[2][3]

ESNP(147-155) is a minigene construct expressing the 9-amino-acid NP 147-155 determinant. rNP is a recombinant nucleoprotein.

Table 2: T-Cell Activation (IFN-γ Secretion) Comparison

Immunogen	Delivery System	Mouse Strain	Assay	Result (SFC/10 ⁶ splenocytes)	Reference
rNP (10 µg)	Recombinant Protein	BALB/c	IFN-γ ELISPOT	<10	[2][3]
rNP (30 µg)	Recombinant Protein	BALB/c	IFN-γ ELISPOT	<10	[2][3]
rNP (90 µg)	Recombinant Protein	BALB/c	IFN-γ ELISPOT	19 ± 1	[2][3]
RVJ1175NP (recombinant vaccinia)	Vaccinia Virus	BALB/c	IFN-γ ELISPOT	35 ± 1	[2][3]
PBS Control	-	BALB/c	IFN-γ ELISPOT	<5	[2][3]

SFC: Spot-Forming Cells. The results for rNP are from splenocytes stimulated with the NP 147-155 peptide.

Experimental Protocols

The following are generalized experimental protocols for immunization and immunological assays based on methodologies cited in the referenced studies.

Protocol 1: Mouse Immunization

1. Immunogen Preparation:

- NP 147-155 Peptide: The synthetic peptide NP 147-155 (sequence: TYQRTRALV) is dissolved in a sterile vehicle such as phosphate-buffered saline (PBS).[4] For nanoparticle formulations, the peptide can be coated onto nanoparticles.
- Whole Nucleoprotein: Recombinant NP (rNP) is expressed in a suitable system (e.g., E. coli) and purified.[2] Alternatively, a recombinant viral vector (e.g., vaccinia virus or adenovirus) expressing the full-length NP gene is used.[1][2]

2. Animal Model:

- BALB/c mice (H-2d) are commonly used as the NP 147-155 peptide is a known immunodominant CTL epitope in this strain.[1][2]

3. Immunization Schedule:

- Prime-Boost Strategy: Mice are typically immunized via intramuscular (i.m.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection.[5]
- A common schedule involves a priming immunization followed by one or two booster immunizations at intervals of 2-4 weeks.[2][3]
- Dosages can vary, for example, 10-90 µg of rNP per mouse or 2×10^7 Plaque Forming Units (PFU) for recombinant vaccinia virus.[2][3]

Protocol 2: Ex vivo IFN- γ ELISPOT Assay

1. Splenocyte Isolation:

- Ten days to two weeks after the final immunization, mice are euthanized, and spleens are aseptically harvested.[2][3]
- Single-cell suspensions of splenocytes are prepared by mechanical disruption and filtration. Red blood cells are lysed using a suitable buffer.

2. Cell Stimulation:

- ELISPOT plates are coated with an anti-IFN- γ capture antibody.
- Splenocytes are plated at a concentration of approximately 5×10^5 cells/well.[2][3]
- Cells are stimulated with the NP 147-155 peptide (typically at a concentration of 5 µg/ml) for 20-24 hours at 37°C.[2][3] Unstimulated and positive controls (e.g., PMA/ionomycin) are included.

3. Detection and Analysis:

- After incubation, plates are washed, and a biotinylated anti-IFN- γ detection antibody is added.
- This is followed by the addition of a streptavidin-enzyme conjugate and a substrate to develop colored spots.
- The spots, representing individual IFN- γ -secreting cells, are counted using an ELISPOT reader.

Protocol 3: In vivo Cytotoxicity Assay

1. Target Cell Preparation:

- Splenocytes from naïve donor mice are split into two populations.
- One population is pulsed with the NP 147-155 peptide (e.g., 5 µg/ml).[6]
- The peptide-pulsed and non-pulsed populations are labeled with different concentrations of a fluorescent dye (e.g., CFSE or CellTrace Violet) to distinguish them.[6][7]

2. Adoptive Transfer:

- The two labeled cell populations are mixed in a 1:1 ratio and injected intravenously into the immunized mice.[6]

3. Analysis:

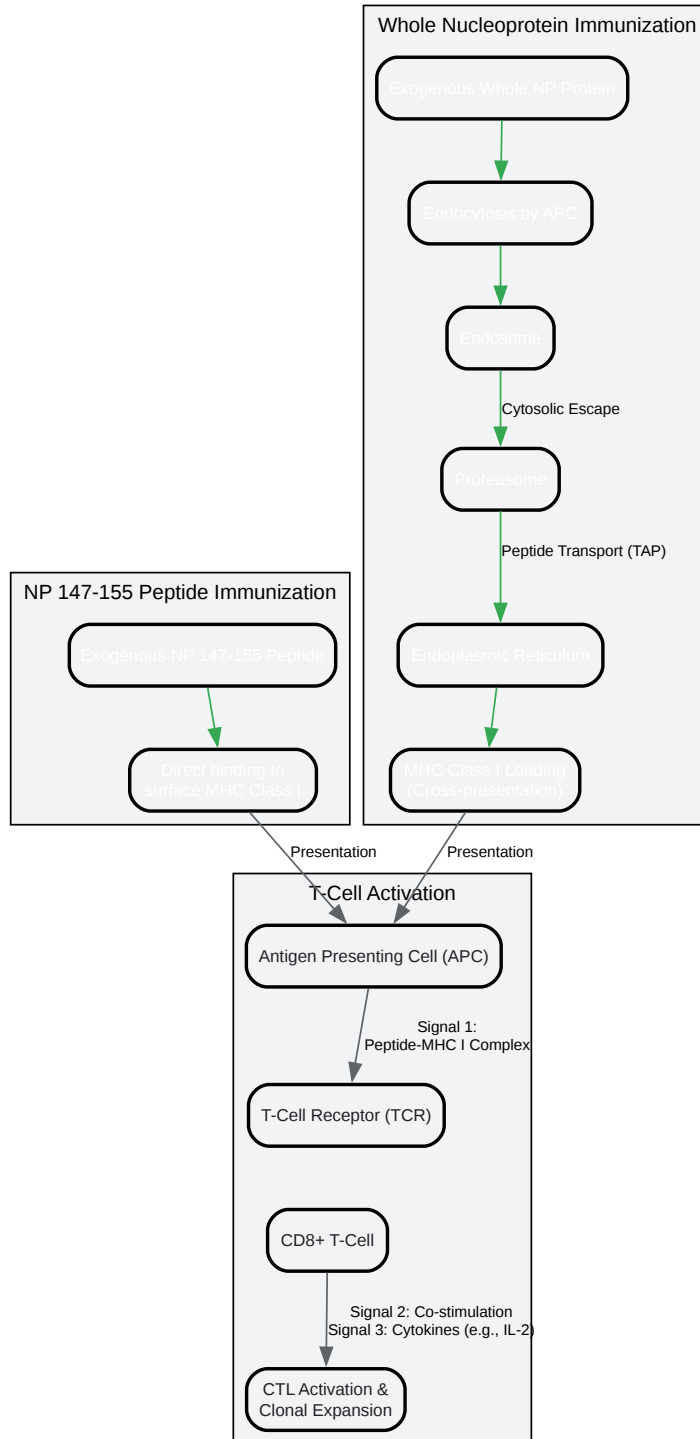
- After a set period (e.g., 18-24 hours), splenocytes from the recipient mice are harvested.
- The ratio of the two labeled populations is determined by flow cytometry.
- The percentage of specific lysis is calculated by comparing the ratio of peptide-pulsed to non-pulsed cells in immunized mice versus control mice.

Signaling Pathways and Experimental Workflows

Antigen Processing and Presentation Pathways

The immunogenicity of a peptide versus a whole protein is fundamentally determined by how they are processed and presented to T-cells by antigen-presenting cells (APCs), such as dendritic cells.

Antigen Processing and Presentation Pathways



[Click to download full resolution via product page](#)

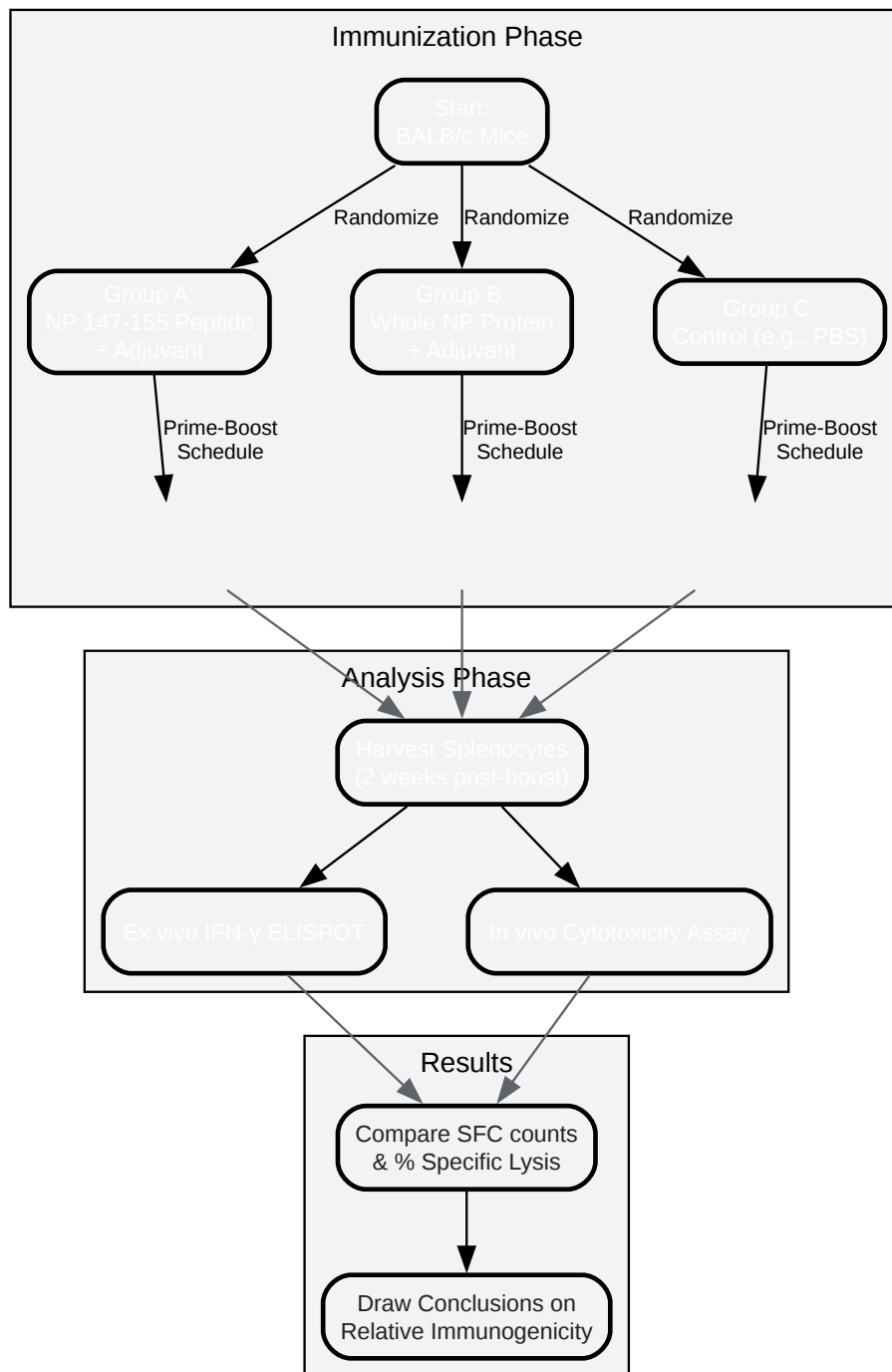
Caption: Antigen processing for peptide vs. whole protein immunization leading to CTL activation.

Immunization with the minimal NP 147-155 peptide can lead to direct binding to MHC Class I molecules on the surface of APCs. In contrast, the whole NP protein must be taken up by APCs, processed through the cross-presentation pathway, where the protein escapes the endosome, is degraded by the proteasome, and the resulting peptides are transported to the endoplasmic reticulum to be loaded onto MHC Class I molecules. Both pathways culminate in the presentation of the NP 147-155 peptide to CD8+ T-cells, initiating their activation.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the immunogenicity of two different immunogens in a mouse model.

Immunogenicity Comparison Workflow



[Click to download full resolution via product page](#)

Caption: A generalized workflow for comparing immunogenicity in mice.

Conclusion

The choice between using the NP 147-155 peptide and the whole nucleoprotein as an immunogen involves a trade-off.

- **NP 147-155 Peptide:** Immunization with a minimal peptide epitope focuses the immune response on a specific, known CTL determinant. This can be advantageous for inducing a rapid and highly specific CD8+ T-cell response. However, this approach is limited to individuals with the appropriate MHC haplotype (e.g., H-2d in BALB/c mice) and does not induce a broader immune response that could include CD4+ T-helper cells or antibodies, which are often beneficial for robust and long-lasting immunity.
- **Whole Nucleoprotein:** Using the full-length protein provides a wider array of epitopes for both CD4+ and CD8+ T-cells, as well as B-cells, potentially leading to a more comprehensive and durable immune response.[8] The processing of the whole protein by APCs is a more natural process that can lead to the presentation of multiple epitopes, making the vaccine applicable to a more genetically diverse population. However, the immunodominance of the NP 147-155 epitope may still result in a T-cell response that is heavily skewed towards this single peptide.

As the data suggests, the delivery system plays a crucial role in the magnitude of the immune response. Recombinant vaccinia virus expressing either the minigene or the full-length protein appears to be a potent inducer of CTLs.[1][2] When using recombinant protein, higher doses are required to elicit a significant T-cell response, highlighting the importance of formulation and the potential need for potent adjuvants.[2][3]

Ultimately, the selection of the immunogen should be guided by the specific goals of the research or vaccine development program, considering factors such as the target population, the desired breadth of the immune response, and the manufacturing and formulation constraints.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. researchgate.net \[researchgate.net\]](#)
- [2. Frontiers | Beyond Just Peptide Antigens: The Complex World of Peptide-Based Cancer Vaccines \[frontiersin.org\]](#)
- [3. Major histocompatibility complex class I presentation of exogenous and endogenous protein-derived peptides by a transfected human monocyte cell line - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. rupress.org \[rupress.org\]](#)
- [6. T Cell Receptor Signaling | Cell Signaling Technology \[cellsignal.com\]](#)
- [7. Cellular and molecular signaling towards T cell immunological self-tolerance - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. Alternative pathways for MHC class I presentation: a new function for autophagy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Comparing immunogenicity of NP 147-155 peptide vs. whole nucleoprotein immunization\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b12423960/docs#comparing-immunogenicity-of-np-147-155-peptide-vs-whole-nucleoprotein-immunization\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)